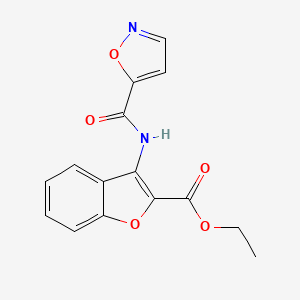

ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(1,2-oxazole-5-carbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c1-2-20-15(19)13-12(9-5-3-4-6-10(9)21-13)17-14(18)11-7-8-16-22-11/h3-8H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNUBCSIYABNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the oxazole ring through cyclization reactions. The esterification process is then carried out to introduce the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond in the compound is susceptible to hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H₂O), the amide undergoes protonation followed by nucleophilic attack by water, yielding 3-carboxy-1-benzofuran-2-carboxylate and 5-amino-1,2-oxazole . Under basic conditions (e.g., NaOH/H₂O), hydroxide ions cleave the amide bond, producing the same products .

Example Conditions:

-

Acidic: 6 M HCl, reflux, 4–6 hours.

-

Basic: 2 M NaOH, ethanol/water (1:1), 60°C, 2–3 hours.

Ester Hydrolysis

The ethyl ester at the benzofuran’s 2-position hydrolyzes to the carboxylic acid under basic conditions (e.g., NaOH in aqueous ethanol). This reaction is critical for generating bioactive carboxylic acid derivatives .

Example Reaction:

Benzofuran Ring Reactivity

The benzofuran ring undergoes electrophilic substitution at activated positions. For example:

-

Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5- or 7-position of the benzofuran ring .

-

Halogenation: Bromine in acetic acid substitutes hydrogen at the 6-position .

Key Factors: Electron-donating groups (e.g., ester) direct substitution to para/meta positions relative to the oxygen atom .

Oxazole Ring-Opening Reactions

Under harsh acidic or basic conditions, the oxazole ring undergoes cleavage. For example, heating with concentrated H₂SO₄ converts the oxazole into a diketone via ring-opening .

Example Reaction:

Coupling and Condensation Reactions

The amide and ester groups participate in coupling reactions:

-

Schiff Base Formation: The amide’s NH group reacts with aldehydes (e.g., aryl aldehydes) to form hydrazones under acidic conditions .

-

Transesterification: The ethyl ester reacts with alcohols (e.g., methanol) in the presence of acid catalysts to yield methyl esters.

Example Application:

Comparative Reactivity Table

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate exhibit promising anticancer properties. The compound has been studied for its ability to inhibit receptor tyrosine kinases, which are often overexpressed in various cancers, including breast, ovarian, and pancreatic cancers. By modulating these receptors, the compound may help in controlling tumor growth and metastasis .

Case Studies

- Breast Cancer : In vitro studies have shown that derivatives of benzofuran compounds can significantly inhibit the proliferation of breast cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway .

- Ovarian Cancer : Similar compounds have demonstrated efficacy against ovarian cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Applications

This compound may also possess anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific kinases suggests potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Research Findings

- Studies have indicated that benzofuran derivatives can reduce pro-inflammatory cytokine production in cellular models, highlighting their potential as anti-inflammatory agents .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.

Case Studies

- A recent investigation into benzofuran derivatives showed significant activity against Gram-positive bacteria, indicating their potential role in treating bacterial infections .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes like α-glucosidase, which is relevant for managing diabetes by delaying carbohydrate absorption.

Research Insights

- A series of synthesized compounds based on similar structures demonstrated competitive inhibition of α-glucosidase with IC50 values significantly lower than standard treatments like acarbose .

Synthesis and Methodology

The synthesis of this compound involves several chemical reactions that can be optimized for yield and efficiency. Recent advancements in synthetic methodologies include metal-free routes and microwave-assisted synthesis techniques that enhance the production of isoxazole derivatives .

Mechanism of Action

The mechanism of action of ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(N-ethyl3-phenyl-1,2-oxazole-5-amido)benzoate

- Ethyl 2-(3-methyl-1,2-oxazole-5-amido)-5-phenylbenzoate

- 2-(3-methyl-1,2-oxazole-5-amido)benzoic acid

Uniqueness

Ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications that similar compounds may not fulfill.

Biological Activity

Ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzofuran core linked to an oxazole moiety, which is known for its bioactivity. The structure can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazole and benzofuran exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa. The minimum inhibitory concentration (MIC) values for some related compounds ranged from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

Table 1 summarizes the antimicrobial activity of related compounds:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Ethyl 3-(1,2-oxazole) derivative | E. coli | 0.0195 |

| Ethyl 3-(1,2-oxazole) derivative | S. aureus | 0.0048 |

| Ethyl 3-(1,2-oxazole) derivative | P. aeruginosa | 8.33 |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. In vitro studies indicate that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism likely involves the modulation of signaling pathways related to cell cycle regulation .

Table 2 provides insights into the antiproliferative effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction |

| HeLa | 15.0 | Cell cycle arrest |

| A549 (Lung) | 12.0 | Inhibition of angiogenesis |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It may interact with cellular receptors that mediate growth signals, leading to altered cellular responses.

- Oxidative Stress Induction : The compound can increase reactive oxygen species (ROS) within cells, promoting apoptosis in cancer cells while inhibiting bacterial growth.

Case Studies

A study conducted on a series of oxazole derivatives highlighted the structure-activity relationship (SAR) that governs their biological effects. Modifications at specific positions on the benzofuran ring significantly influenced their potency against cancer cells and bacteria .

In a clinical context, a derivative of this compound was evaluated for its efficacy in treating resistant bacterial infections and showed promising results in preclinical models.

Q & A

Q. What are the recommended methodologies for synthesizing ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzofuran-2-carboxylate core. Key steps include:

- C-H functionalization : Pd-catalyzed coupling reactions to introduce substituents at the benzofuran C3 position .

- Amidation : Reaction of the carboxylate intermediate with 1,2-oxazole-5-amine using coupling agents like EDCI/HOBt .

- Purification : Column chromatography or recrystallization to isolate the final compound. Note: Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products .

Q. How can researchers characterize the structural integrity of this compound?

Structural validation requires a combination of techniques:

- X-ray crystallography : For definitive bond-length and angle measurements, as demonstrated in related benzofuran derivatives .

- NMR spectroscopy : H and C NMR to confirm functional groups (e.g., oxazole amide, ester).

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) based on benzofuran derivatives' known pharmacological profiles .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with biological targets .

Q. How can solubility and stability be optimized for experimental use?

- Solvent selection : Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by aqueous dilution .

- pH stability : Conduct stability studies across pH 3–9 to identify degradation triggers .

- Lyophilization : For long-term storage, lyophilize the compound in inert buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Substituent variation : Synthesize analogs with modified oxazole or benzofuran substituents (e.g., halogens, methyl groups) .

- Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes with target proteins .

- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using comparative SAR data .

Q. What experimental frameworks assess environmental impact and biodegradation?

- Ecotoxicology assays : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

- Biotic/abiotic degradation : Simulate soil/water systems to track decomposition products via LC-MS .

- Bioaccumulation potential : Measure logP values and bioconcentration factors (BCF) .

Q. How can contradictions in pharmacological data (e.g., conflicting IC50 values) be resolved?

- Standardized protocols : Replicate assays under identical conditions (cell line, incubation time) to minimize variability .

- Orthogonal validation : Confirm activity using unrelated methods (e.g., enzymatic vs. cellular assays) .

- Meta-analysis : Compare results with structurally similar benzofuran derivatives to identify trends .

Q. What strategies elucidate metabolic pathways and metabolite identification?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

- Isotope labeling : Use C-labeled compound to trace metabolic fate in vivo .

- CYP450 inhibition assays : Identify enzymes responsible for metabolism using isoform-specific inhibitors .

Methodological Notes

- Data interpretation : Cross-reference crystallographic data (e.g., bond angles ) with computational models to validate structural hypotheses.

- Ethical considerations : Adhere to institutional guidelines for handling novel psychoactive analogs, given benzofurans' potential CNS activity .

- Environmental compliance : Follow ISO 14040 standards for lifecycle assessment when evaluating ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.